Denintuzumab mafodotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma . It consists of an anti-CD19 monoclonal antibody linked to monomethyl auristatin F, a cytotoxic agent . This compound targets CD19, a B-cell-specific marker expressed in the vast majority of B-cell malignancies .

Preparation Methods

Denintuzumab mafodotin is synthesized by conjugating a humanized anti-CD19 monoclonal antibody with monomethyl auristatin F via a maleimidocaproyl linker . The preparation involves several steps:

Monoclonal Antibody Production: The anti-CD19 monoclonal antibody is produced using recombinant DNA technology in mammalian cell cultures.

Linker Attachment: The maleimidocaproyl linker is attached to the monoclonal antibody through a thiol-maleimide reaction.

Drug Conjugation: Monomethyl auristatin F is then conjugated to the linker, forming the final antibody-drug conjugate.

Chemical Reactions Analysis

Denintuzumab mafodotin undergoes several chemical reactions:

Conjugation Reaction: The thiol-maleimide reaction is used to attach the linker to the monoclonal antibody.

Internalization and Release: Upon binding to CD19 on the surface of B-cells, the compound is internalized, and monomethyl auristatin F is released inside the cell.

Microtubule Disruption: Monomethyl auristatin F binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.

Scientific Research Applications

Denintuzumab mafodotin has several scientific research applications:

Cancer Therapy: It is primarily used in the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma.

Immunotherapy Research: The compound is studied for its potential in targeted cancer immunotherapy, leveraging its ability to selectively target and kill cancer cells.

Drug Development: Research on this compound contributes to the development of new antibody-drug conjugates for various malignancies.

Mechanism of Action

Denintuzumab mafodotin exerts its effects through a multi-step mechanism:

Target Binding: The anti-CD19 monoclonal antibody component binds to the CD19 antigen on the surface of B-cells.

Internalization: The antibody-antigen complex is internalized by the cell.

Drug Release: Inside the cell, monomethyl auristatin F is released from the conjugate.

Microtubule Inhibition: Monomethyl auristatin F binds to tubulin, inhibiting microtubule polymerization and disrupting mitosis, leading to cell death.

Comparison with Similar Compounds

Denintuzumab mafodotin is compared with other antibody-drug conjugates such as brentuximab vedotin, polatuzumab vedotin, and loncastuximab tesirine . These compounds also target specific antigens on cancer cells and deliver cytotoxic agents to induce cell death. this compound is unique in its targeting of the CD19 antigen and its use of monomethyl auristatin F as the cytotoxic agent .

Similar Compounds

Brentuximab Vedotin: Targets CD30 and is used in the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma.

Polatuzumab Vedotin: Targets CD79b and is used in the treatment of diffuse large B-cell lymphoma.

Loncastuximab Tesirine: Targets CD19 and is used in the treatment of relapsed or refractory diffuse large B-cell lymphoma.

This compound’s specificity for CD19 and its potent cytotoxic agent make it a valuable tool in targeted cancer therapy.

Biological Activity

Denintuzumab mafodotin (SGN-CD19A) is a novel antibody-drug conjugate (ADC) designed to target CD19, a cell surface antigen prominently expressed in B-cell malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma (NHL). This compound comprises a monoclonal antibody linked to the potent cytotoxic agent monomethyl auristatin F (MMAF), which facilitates targeted delivery of the drug to malignant cells. The biological activity of this compound has been extensively studied in both preclinical and clinical settings, demonstrating significant potential in treating various B-cell malignancies.

This compound operates through a multi-step mechanism:

- Targeting and Binding : The antibody component binds specifically to CD19 on the surface of B-cells.

- Internalization : Upon binding, the ADC is internalized into the cell.

- Release of Cytotoxin : Inside the cell, MMAF is released, leading to disruption of microtubule dynamics and subsequent apoptosis of malignant cells.

This targeted approach aims to minimize damage to healthy cells while maximizing therapeutic efficacy against cancerous tissues.

Efficacy Against Pediatric ALL

In a comprehensive study involving patient-derived xenografts (PDXs) of pediatric B-lineage ALL, this compound demonstrated notable efficacy:

- Study Design : The drug was administered weekly at a dose of 3 mg/kg over three weeks.

- Results : Out of eight PDX models tested:

- Disease Progression Delay : Significant delays were observed in seven out of eight models.

- Objective Responses : Achieved complete responses (CR) in three models and partial responses (PR) in two others.

Table 1: Efficacy Results of this compound in Pediatric ALL PDXs

| PDX Model | Response Type | Days to Progression | Comments |

|---|---|---|---|

| ALL-7 | CR | 67 | Sustained response |

| MLL-3 | CR | 50 | Sustained response |

| PALLSD | PR | 30 | Combination with VXL |

| ALL-4 | No response | N/A | Toxicity observed |

Biomarker Analysis

The study also explored the expression levels of CD19 and CD21 as potential biomarkers for treatment efficacy. Despite expectations, no significant correlation was found between CD19 expression levels and treatment outcomes. This suggests that factors beyond CD19 expression may influence sensitivity to this compound.

Phase 1 Studies

Several phase 1 clinical trials have been conducted to assess the safety and efficacy of this compound in adults with relapsed or refractory B-lineage NHL:

- Study Design : Patients received escalating doses of this compound.

- Outcomes :

- The drug demonstrated manageable safety profiles with common adverse effects including fatigue and infusion-related reactions.

- Objective responses were noted in a subset of patients, indicating its potential as a viable treatment option.

Table 2: Summary of Phase 1 Clinical Trial Outcomes

| Patient Cohort | Dose Range | Objective Response Rate | Common Adverse Events |

|---|---|---|---|

| Relapsed B-NHL | 0.5 - 3.0 mg/kg | 40% | Fatigue, Nausea |

| Refractory ALL | 1.0 - 3.0 mg/kg | 35% | Infusion reactions |

Combination Therapies

This compound has also been evaluated in combination with standard chemotherapy regimens such as vincristine, dexamethasone, and l-asparaginase (VXL). This combination showed enhanced therapeutic effects compared to either treatment alone.

Case Study Overview

A notable case involved a patient with refractory B-cell ALL who was treated with this compound as part of a clinical trial:

- Patient Profile : A 12-year-old male with multiple relapses.

- Treatment Regimen : Administered this compound alongside VXL.

- Outcome : Achieved CR after two cycles, allowing for subsequent stem cell transplant.

This case underscores the potential for this compound to provide significant clinical benefits even in challenging cases.

Properties

Key on ui mechanism of action |

Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. |

|---|---|

CAS No. |

1585973-65-4 |

Molecular Formula |

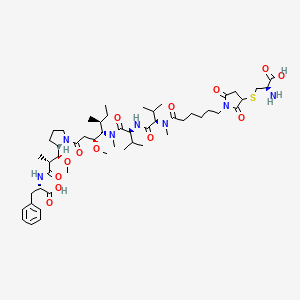

C52H83N7O13S |

Molecular Weight |

1046.3 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |

InChI Key |

BXTJCSYMGFJEID-XMTADJHZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.